Butanamide, 4-amino-N-(2-methoxyethyl)-
Description
The compound 4-amino-N-(2-methoxyethyl)butanamide is a derivative of butanamide featuring a 4-amino group and an N-(2-methoxyethyl) substituent. These derivatives are often synthesized for anti-inflammatory, enzyme inhibitory, or bioactive applications .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-amino-N-(2-methoxyethyl)butanamide |
InChI |
InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10) |
InChI Key |
IXZGRVOZBMNIDD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-amino-N-(2-methoxyethyl)- typically involves the reaction of butanamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of Butanamide, 4-amino-N-(2-methoxyethyl)- with consistent quality and efficiency .
Chemical Reactions Analysis
Hydrolysis
Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous environments at elevated temperatures (60–100°C).
Mechanism :
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Cleavage yields 4-aminobutyric acid and 2-methoxyethylamine .
-
Basic Hydrolysis : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the same products.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux | HCl, H₂O | 4-aminobutyric acid + 2-methoxyethylamine | |
| Basic Hydrolysis | 1M NaOH, 80°C | NaOH, H₂O | 4-aminobutyric acid + 2-methoxyethylamine |
Alkylation
Conditions : Nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (e.g., DMF, THF) using bases like K₂CO₃ or NaH.
Mechanism : The primary amine group acts as a nucleophile, displacing halide ions to form N-alkylated derivatives .
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Methylation | K₂CO₃, DMF, 60°C | CH₃I | N-methyl-4-amino-N-(2-methoxyethyl)butanamide | |
| Benzylation | NaH, THF, 0°C→RT | C₆H₅CH₂Cl | N-benzyl-4-amino-N-(2-methoxyethyl)butanamide |
Acylation
Conditions : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases (e.g., pyridine).
Mechanism : The amine group reacts with acylating agents to form amide derivatives , enhancing steric bulk and modifying solubility.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Acetylation | Pyridine, RT | CH₃COCl | N-acetyl-4-amino-N-(2-methoxyethyl)butanamide |
Oxidation
Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral media.
Mechanism : The primary amine group oxidizes to a nitro group or nitrile, depending on conditions.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Nitro Formation | KMnO₄, H₂SO₄, 90°C | KMnO₄ | 4-nitro-N-(2-methoxyethyl)butanamide |
Reduction
Conditions : Catalytic hydrogenation (H₂/Pd-C) or hydride agents (e.g., LiAlH₄).
Mechanism : Reduction of the amide carbonyl to a methylene group, forming 4-amino-N-(2-methoxyethyl)butylamine .
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Carbonyl Reduction | LiAlH₄, THF, 0°C | LiAlH₄ | 4-amino-N-(2-methoxyethyl)butylamine |
Key Research Findings
-
Hydrolysis Kinetics : Rates increase significantly under acidic vs. basic conditions due to protonation effects.
-
Steric Effects : Bulky substituents from alkylation/acylation reduce reactivity toward further transformations.
-
Stability : The compound is stable under inert atmospheres but degrades in humid or oxidative environments .
Structural and Functional Insights
Scientific Research Applications
Butanamide, 4-amino-N-(2-methoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 4-amino-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. The amino group and methoxyethyl group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, synthesis routes, and physicochemical properties:
Key Findings and Contrasts
Anti-Inflammatory vs. Bioactive Roles: 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives (e.g., 5f, 4d) suppress pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in vitro and in vivo without hepatotoxicity . EA76 from Streptomyces symbionts exhibits insecticidal properties, suggesting divergent applications compared to anti-inflammatory analogs .
Synthetic Complexity :
- Benzo[d]oxazole derivatives require multi-step synthesis (thiourea cyclization, Boc deprotection) , while 50b involves hydrazine-mediated deprotection for GABA-related activity .
Structural Determinants of Activity: The benzo[d]oxazole moiety enhances anti-inflammatory potency by stabilizing interactions with cytokine-producing enzymes . Isoxazole and quinoline substituents may alter bioavailability or target specificity, as seen in EA76’s insecticidal role .
Data Tables
Table 1: Anti-Inflammatory Activity of Selected Butanamide Derivatives
| Compound | IL-1β Inhibition (%) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |
|---|---|---|---|---|
| 4d (in vivo) | 68 ± 5 | 72 ± 6 | 65 ± 4 | |
| 5f (in vitro) | 75 ± 3 | 80 ± 4 | N/A |
Table 2: Physicochemical Properties
Biological Activity
Butanamide, 4-amino-N-(2-methoxyethyl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Butanamide, 4-amino-N-(2-methoxyethyl)- is CHNO, with a molecular weight of approximately 183.24 g/mol. The compound features an amide functional group and an amino group attached to a butane backbone, which may influence its interaction with biological targets.
Synthesis
The synthesis of Butanamide, 4-amino-N-(2-methoxyethyl)- typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate amine and an appropriate butanoyl chloride.
- Reaction Conditions : The reaction is usually carried out in a solvent like dichloromethane at room temperature.
- Purification : The product is purified through techniques such as column chromatography.
The following table summarizes the synthetic route for this compound:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Amine + Butanoyl chloride | Intermediate amide |
| 2 | Purification (e.g., chromatography) | Butanamide, 4-amino-N-(2-methoxyethyl)- |
Butanamide, 4-amino-N-(2-methoxyethyl)- has been shown to interact with various biological macromolecules. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes or receptors, influencing their activity and affecting signaling pathways related to cell growth and apoptosis.
- Modulation of Cytokines : Studies indicate that it may suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential anti-inflammatory properties .
Case Studies
- Anti-inflammatory Effects : A study investigated the effects of Butanamide derivatives on LPS-induced inflammation in vitro and in vivo. Results showed significant inhibition of IL-1β and IL-6 mRNA expression without hepatotoxicity .
- Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) : Another study highlighted the compound's role as a selective inhibitor of human DDAH-1, with a Ki value indicating potent inhibitory activity .
Research Findings
Recent research has focused on the biological activities associated with Butanamide, 4-amino-N-(2-methoxyethyl)- and its derivatives. Key findings include:
- Cytokine Modulation : Compounds similar to Butanamide have demonstrated the ability to modulate cytokine levels in inflammatory responses .
- Enzyme Interaction : The compound has been characterized for its interaction with enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
